Ethyl 3-amino-3-(4-ethoxy-3-methoxyphenyl)-propanoate hydrochloride
Description
Ethyl 3-amino-3-(4-ethoxy-3-methoxyphenyl)propanoate hydrochloride is a β-amino ester hydrochloride salt characterized by a phenyl ring substituted with an ethoxy group at the 4-position and a methoxy group at the 3-position. The compound features an ethyl ester moiety and a protonated amino group, stabilized by a chloride counterion. This structural configuration enhances its solubility in polar solvents and makes it a valuable intermediate in pharmaceutical synthesis, particularly for chiral molecules or bioactive scaffolds .
Properties
IUPAC Name |
ethyl 3-amino-3-(4-ethoxy-3-methoxyphenyl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4.ClH/c1-4-18-12-7-6-10(8-13(12)17-3)11(15)9-14(16)19-5-2;/h6-8,11H,4-5,9,15H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIDQHINGNZAJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(CC(=O)OCC)N)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Esterification Reaction: The starting materials, 3-aminopropanoic acid and 4-ethoxy-3-methoxyphenol, undergo esterification in the presence of an acid catalyst to form the ester intermediate.
Reduction Reaction: The intermediate ester is then reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the final product.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-amino-3-(4-ethoxy-3-methoxyphenyl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Amines and alcohols.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Ethyl 3-amino-3-(4-ethoxy-3-methoxyphenyl)propanoate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: It has potential therapeutic applications, including the development of new drugs for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
Ethyl 3-amino-3-(4-ethoxy-3-methoxyphenyl)propanoate hydrochloride is similar to other compounds such as Ethyl 3-amino-3-(3-methoxyphenyl)propanoate and Ethyl 3-amino-3-(2,4-dimethoxyphenyl)propanoate. its unique ethoxy group at the 4-position on the phenyl ring distinguishes it from these compounds, potentially leading to different biological and chemical properties.
Comparison with Similar Compounds
Key Structural Features :
- Phenyl ring substituents : 4-ethoxy (-OCH₂CH₃) and 3-methoxy (-OCH₃) groups.
- Amino ester backbone: Ethyl 3-aminopropanoate with a hydrochloride salt.
- Molecular formula: Estimated as C₁₄H₂₂ClNO₄ (based on analogs in ).
Comparison with Structurally Similar Compounds
Substituted Phenyl β-Amino Esters: Substituent Variations
The table below compares the target compound with analogs differing in phenyl ring substituents, highlighting structural and functional differences:
Key Observations :
- Substituent Effects: Electron-donating groups (e.g., methoxy, ethoxy) enhance resonance stabilization of the phenyl ring, influencing reactivity in further derivatization . Hydrochloride salts improve aqueous solubility compared to free bases, critical for drug formulation .
Fluorinated Analogs
Fluorinated derivatives, such as ethyl (±)-3-amino-3-(3,5-difluorophenyl)propanoate hydrochloride (), exhibit distinct properties:
Pharmaceutical Relevance
Several analogs are documented as impurities or intermediates in drug synthesis:
- Venlafaxine-related impurities: Ethyl (2RS)-3-(dimethylamino)-2-(4-methoxyphenyl)propanoate hydrochloride (CAS 50822-98-5) is a process impurity in antidepressant synthesis, emphasizing the role of β-amino esters in serotonin-norepinephrine reuptake inhibitor (SNRI) development .
Biological Activity
Ethyl 3-amino-3-(4-ethoxy-3-methoxyphenyl)-propanoate hydrochloride (CAS No. 945419-74-9) is a synthetic compound that has garnered interest for its potential biological activities. This article explores its chemical properties, biological activity, and relevant case studies, providing a comprehensive overview of the current research findings.
- Molecular Formula : C14H22ClNO4
- Molecular Weight : 303.78 g/mol
- CAS Number : 945419-74-9
Table 1 summarizes the key chemical properties of the compound.
| Property | Value |
|---|---|
| Molecular Formula | C14H22ClNO4 |
| Molecular Weight | 303.78 g/mol |
| CAS Number | 945419-74-9 |
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in cancer therapy and antimicrobial applications.
Anticancer Activity
Studies have shown that this compound may possess anticancer properties. For instance, it has been reported to induce apoptosis in cancer cell lines and inhibit cell proliferation. A notable study demonstrated that derivatives of this compound showed enhanced cytotoxicity compared to standard chemotherapeutics like bleomycin in hypopharyngeal tumor models .
The proposed mechanism involves the modulation of cell cycle dynamics and apoptosis pathways. The compound is believed to interact with specific receptors, leading to alterations in signaling pathways that control cell growth and survival. Research indicates that it may act on the M3 muscarinic acetylcholine receptor (M3R), which is implicated in tumor progression and metastasis .
Case Studies
-
Cytotoxicity in Cancer Models :
A study evaluated the cytotoxic effects of this compound on FaDu cells (hypopharyngeal carcinoma). The results indicated a significant reduction in cell viability at higher concentrations, with IC50 values indicating potent activity against these cancer cells . -
Antimicrobial Potential :
Another investigation focused on the antimicrobial properties of the compound, revealing effectiveness against various bacterial strains. The study suggested that it could be developed as a therapeutic agent for treating bacterial infections, including urinary tract infections .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
